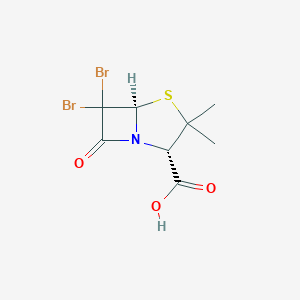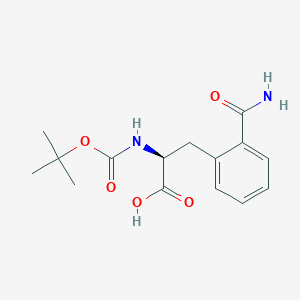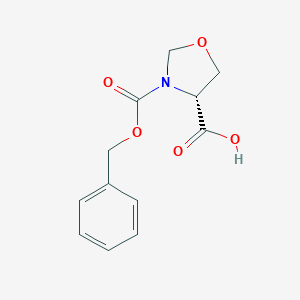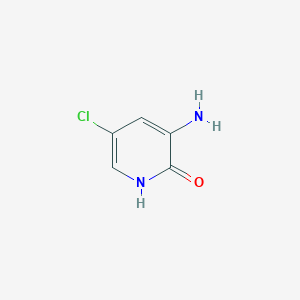
Acide 6,6-dibromopénicillanique
Vue d'ensemble
Description
6,6-Dibromopenicillanic acid is a derivative of penicillanic acid, characterized by the presence of two bromine atoms at the 6th position of the penicillanic acid structure
Applications De Recherche Scientifique
6,6-Dibromopenicillanic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as an antibiotic or as a component in drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dibromopenicillanic acid can be synthesized through the deamination of 6β-aminopenicillanic acid in the presence of bromine. The reaction typically involves the use of sodium bromide as a reagent, resulting in the formation of 6,6-dibromopenicillanic acid with a yield of approximately 35% . Another method involves the use of bromine, sodium nitrite, and 6-aminopenicillanic acid in a solvent mixture of water and ethyl acetate .
Industrial Production Methods
Industrial production of 6,6-dibromopenicillanic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dibromopenicillanic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Reagents such as sodium iodide or sodium chloride can be used for halogen exchange reactions.
Major Products Formed
Reduction: 6,6-Dibromopenicillanic acid 1,1-dioxide.
Substitution: Various halogenated derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 6,6-dibromopenicillanic acid involves its interaction with biological targets such as enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Diiodopenicillanic acid: Similar to 6,6-dibromopenicillanic acid but with iodine atoms instead of bromine.
6,6-Dichloropenicillanic acid: Contains chlorine atoms at the 6th position.
6,6-Difluoropenicillanic acid: Contains fluorine atoms at the 6th position.
Uniqueness
6,6-Dibromopenicillanic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIIVBDSLVWDR-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178861 | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24158-88-1 | |
| Record name | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24158-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024158881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIBROMOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK42Q4304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6,6-Dibromopenicillanic acid significant in the context of penicillin chemistry?
A: 6,6-Dibromopenicillanic acid serves as a crucial intermediate in the synthesis of various penicillin derivatives. [] Its reactivity at the 6-position, owing to the presence of two bromine atoms, allows for diverse chemical modifications. These modifications are essential for developing new penicillins with potentially improved pharmacological properties, such as enhanced activity against resistant bacteria.
Q2: How does the configuration of the sulfoxide group in 6,6-Dibromopenicillanic acid derivatives impact their characterization?
A: Research utilizing ¹³C nuclear magnetic resonance (NMR) spectroscopy has shown that the configuration of the sulfoxide group (α or β) in 6,6-Dibromopenicillanic acid derivatives leads to distinct patterns in the chemical shifts of specific carbon atoms (C-2, -3, -5, and -6, and the C-2 methyl groups). [] This finding means that ¹³C NMR can effectively determine the configuration of these sulfoxides, providing valuable insights into the stereochemistry of oxidation reactions involving 6,6-Dibromopenicillanic acid.
Q3: Can 6,6-Dibromopenicillanic acid be electrochemically modified, and what are the potential applications of this process?
A: Yes, electrochemical techniques like cyclic voltammetry and controlled potential coulometry have been employed to study the reduction of the carbon-6 dibromo groups in 6,6-Dibromopenicillanic acid 1,1-dioxide. [] This research demonstrated the possibility of selectively removing the bromine atoms through a two-electron transfer mechanism. This electro-catalytic hydrogenation process holds promise for synthesizing new penicillin derivatives with altered pharmacological profiles.
Q4: What is the significance of 6β-bromopenicillanic acid, a derivative of 6,6-Dibromopenicillanic acid, in relation to bacterial resistance?
A: 6β-bromopenicillanic acid, derived from 6,6-Dibromopenicillanic acid through epimerization or hydrogenation, acts as a potent inhibitor of various beta-lactamases. [] Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics, including penicillins. By inhibiting these enzymes, 6β-bromopenicillanic acid can potentially restore the effectiveness of beta-lactam antibiotics against resistant bacteria. This property makes it a valuable lead compound in the development of new strategies to combat antibiotic resistance.
Q5: What are some of the challenges associated with the synthesis and handling of 6,6-Dibromopenicillanic acid?
A: One paper highlights the development of a specific method for the methylation of 6,6-Dibromopenicillanic acid. [] This suggests that achieving efficient and selective chemical modifications of this compound can be challenging. The paper explores factors such as reaction time, temperature, and catalyst concentration, emphasizing the need to optimize reaction conditions for successful synthesis. This need for optimization highlights the importance of carefully controlled synthetic procedures when working with this reactive compound.
Q6: Are there alternative methods for reducing 6,6-Dibromopenicillanic acid 1,1-dioxide besides catalytic reduction?
A: While one paper focuses on the catalytic reduction of 6,6-Dibromopenicillanic acid 1,1-dioxide, [] another paper specifically explores a preliminary comparison of different debromination methods for this compound. [] This comparison suggests that alternative debromination strategies exist and are being investigated. Exploring various methods for removing the bromine atoms can lead to more efficient and cost-effective synthetic routes for generating desired penicillin derivatives.
Q7: How are analytical techniques being utilized to characterize and quantify 6,6-Dibromopenicillanic acid and its derivatives?
A: Researchers have employed infrared (IR) spectroscopy to determine the composition of mixtures containing 6,6-Dibromopenicillanic acid S,S-dioxide and 6,6-Dibromopenicillanic acid S-oxide. [] This application highlights the importance of analytical techniques in identifying and quantifying these compounds, ensuring quality control in their synthesis and potential pharmaceutical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)



